REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:22])[N:10]([CH2:20][CH3:21])[CH2:11][CH2:12][NH:13]C(=O)C(F)(F)F)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li+].[OH-]>CO.O>[CH2:1]([O:8][C:9](=[O:22])[N:10]([CH2:11][CH2:12][NH2:13])[CH2:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Next the solvents were evaporated
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc (200 ml×2)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
Residue was dissolved in ether (200 ml)
|
Type
|
ADDITION
|
Details
|
treated with 2 N HCl/ether (200 ml)
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CC)CCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 46.7 mmol | |
AMOUNT: MASS | 12.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |